molecular formula C25H26ClN3O2S2 B2511154 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride CAS No. 1189880-98-5

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride

Cat. No.: B2511154
CAS No.: 1189880-98-5
M. Wt: 500.07
InChI Key: BGRNTZHJBIQGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety and a 4-ethoxybenzamide group. The ethyl group at the 6-position of the tetrahydrothieno-pyridine scaffold distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2.ClH/c1-3-28-14-13-18-21(15-28)32-25(22(18)24-26-19-7-5-6-8-20(19)31-24)27-23(29)16-9-11-17(12-10-16)30-4-2;/h5-12H,3-4,13-15H2,1-2H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRNTZHJBIQGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound has been shown to inhibit COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, the compound interacts with proteins involved in cell signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cellular metabolism includes alterations in the production of key metabolites, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins within the cell can influence the compound’s localization and accumulation, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its effects.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in DNA repair mechanisms, making its inhibitors valuable in cancer therapy. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate benzo[d]thiazole and thieno[2,3-c]pyridine moieties. The detailed synthetic pathway has been documented in various studies, highlighting the importance of each synthetic step in achieving the desired biological activity.

Inhibition of APE1

The compound exhibits significant inhibitory activity against APE1, with low micromolar IC50 values. In studies involving HeLa cell extracts, it was shown to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of apurinic sites in DNA .

Table 1: Biological Activity Overview

Activity Value/Description
APE1 Inhibition IC50Low µM range
Cytotoxicity PotentiationEnhanced with MMS and TMZ
Accumulation of AP SitesObserved in HeLa cells

ADME Profile

The compound demonstrates a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight, it exhibited good plasma and brain exposure levels . This suggests potential for effective delivery in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine components significantly affect biological activity. For instance, variations in substituents on the aromatic rings can enhance or diminish APE1 inhibition. The presence of ethyl groups and specific functional groups on the benzamide moiety appears crucial for maintaining potency .

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity
Ethyl substitutionEnhances APE1 inhibition
Variations on benzamide moietyCritical for maintaining potency
Presence of halogensCan either enhance or reduce activity

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • HeLa Cell Studies : In vitro assays demonstrated that treatment with the compound led to significant increases in DNA damage markers when combined with alkylating agents.
  • Animal Models : In vivo studies indicated that administration resulted in tumor growth inhibition in xenograft models when used alongside standard chemotherapeutics.

Scientific Research Applications

Ion Channel Inhibition

The compound has been identified as an inhibitor of potassium channels Kv1.1 and Kv1.2. These channels play crucial roles in various physiological processes, including neuronal excitability and muscle contraction. The compound demonstrates an ability to inhibit ion flux through these channels at therapeutic concentrations, with an IC50 value of 0.34 μM in blocking voltage-gated K+ currents in rat dorsal root ganglia neurons .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme, which is vital for DNA repair and redox signaling. Targeting APE1 is considered a promising strategy in cancer therapy due to its role in maintaining genomic stability and cellular proliferation. The compound's unique structural features contribute to its biological activity against cancer cells.

Synthesis and Characterization

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride involves multiple synthetic methodologies that enhance its biological activity. The compound has been characterized through various techniques including X-ray crystallography to confirm its structure and purity .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. Its ability to inhibit APE1 has been linked to reduced cell viability and increased apoptosis in treated cells . Such findings suggest that this compound could serve as a lead molecule for developing new anticancer drugs.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureKey ActivityReference
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamideStructureAPE1 Inhibitor
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4H-pyridin-2-one)StructureAntiparasitic activity

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares a conserved thieno[2,3-c]pyridine-benzo[d]thiazole scaffold with several analogs, differing primarily in substituents at the 6-position of the pyridine ring and the benzamide/acetamide moiety. These structural variations influence molecular weight, solubility, and biological activity. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Compound Name 6-Position Substituent Benzamide/Acetamide Substituent Molecular Formula Molecular Weight Biological Activity (If Reported)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride (Target) Ethyl 4-ethoxybenzamide C₂₆H₂₆ClN₃O₂S₂ 536.1 Not explicitly reported in evidence
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Analog 1) Isopropyl Acetamide C₂₀H₂₂N₄OS₂ 410.5 APE1 inhibition (IC₅₀ ~10 µM); enhances cytotoxicity of alkylating agents in HeLa cells
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride (Analog 2) Methyl 2,4-dimethoxybenzamide C₂₄H₂₄ClN₃O₃S₂ 502.1 No activity data provided in evidence
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride (Analog 3) Benzyl 2-(thiophen-2-yl)acetamide C₂₈H₂₅ClN₄OS₃ 538.2 No activity data provided in evidence
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride (Analog 4) Ethyl 2-(p-tolylthio)acetamide C₂₅H₂₆ClN₃OS₃ 516.1 No activity data provided in evidence

Key Observations from Structural and Functional Comparisons

Impact of 6-Position Substituents: Ethyl vs. Isopropyl (Analog 1): The isopropyl analog (Analog 1) exhibits µM-level APE1 inhibition and synergistic effects with alkylating agents, suggesting that bulkier substituents at the 6-position may enhance target engagement . The ethyl group in the target compound may offer a balance between lipophilicity and steric hindrance, though its activity remains uncharacterized. Methyl (Analog 2): Reduced steric bulk compared to ethyl/isopropyl may lower binding affinity, though this requires experimental validation.

Role of Benzamide/Acetamide Modifications :

  • The 4-ethoxybenzamide group in the target compound differs from the acetamide (Analog 1) and 2,4-dimethoxybenzamide (Analog 2) moieties. Ethoxy groups may improve metabolic stability compared to methoxy, as seen in other drug candidates.

Pharmacokinetic Considerations: Analog 1 demonstrates favorable pharmacokinetics, with good plasma and brain exposure in mice .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized during the process?

The synthesis involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine precursors under controlled temperature and solvent conditions (e.g., ethanol or dimethylformamide). Purification typically requires recrystallization or chromatography (e.g., flash column chromatography with ethyl acetate/hexane). Purity optimization hinges on reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, including the benzamide and tetrahydrothieno-pyridine moieties. Infrared (IR) spectroscopy verifies functional groups (amide, ether), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve bond angles and stereochemistry for structural validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies suggest sensitivity to moisture and extreme pH; storage under inert gas (e.g., nitrogen) at −20°C is recommended. Degradation products can be tracked via HPLC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties, binding affinities, and reactivity. Molecular docking against target proteins (e.g., kinases or GPCRs) identifies critical interactions, enabling rational modifications to the benzamide or thieno-pyridine moieties. ICReDD’s reaction path search methods integrate computational and experimental data to optimize synthesis pathways .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and stringent compound characterization (≥95% purity via HPLC) are essential. Statistical methods like ANOVA can identify confounding variables .

Q. How do reaction conditions (temperature, solvent, catalyst) influence yield and stereochemical outcomes?

Systematic optimization via Design of Experiments (DoE) reduces trial-and-error approaches. For example, varying temperature (60–100°C) and solvent polarity (DMF vs. acetonitrile) in the amidation step can improve yields by 15–20%. Catalysts like DMAP or HOBt may reduce racemization in chiral intermediates .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

In vitro assays include plasma stability (incubation with liver microsomes), permeability (Caco-2 cell monolayers), and cytochrome P450 inhibition. In vivo studies use LC-MS/MS for bioavailability and half-life determination. Metabolite identification employs high-resolution MS/MS and NMR .

Methodological Considerations

Q. How can researchers address synthetic challenges in scaling up multi-step reactions?

Flow chemistry improves reproducibility for heat-sensitive steps. Solvent recycling (e.g., via distillation) and catalyst immobilization reduce costs. Process analytical technology (PAT) monitors critical parameters (e.g., pH, pressure) in real time .

Q. What strategies validate target engagement in cellular assays?

Photoaffinity labeling with a radiolabeled or biotinylated probe confirms direct binding. CRISPR-mediated gene knockout of the putative target protein should abolish the compound’s activity. Thermal shift assays (TSA) measure protein stabilization upon ligand binding .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

Parallel synthesis generates derivatives with substituent variations (e.g., ethoxy → methoxy on the benzamide). Biological testing against a panel of related targets (e.g., kinase isoforms) identifies selectivity drivers. Free-energy perturbation (FEP) calculations refine SAR predictions .

Tables

Q. Table 1: Key Analytical Data for Compound Characterization

TechniqueParametersApplication
¹H NMRδ 1.2–1.4 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂)Confirms ethyl and ethoxy groups
HPLCRetention time: 8.2 min (C18 column, 70:30 MeCN/H₂O)Purity assessment (≥95%)
X-ray DiffractionSpace group: P2₁/c, Z = 4Resolves crystal packing and H-bonding

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Source
Low amidation yieldUse HATU/DIPEA coupling reagents
EpimerizationLow-temperature (−20°C) reaction conditions
Purification complexityGradient elution in flash chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.